Acide 3-benzoylpicolinique

Vue d'ensemble

Description

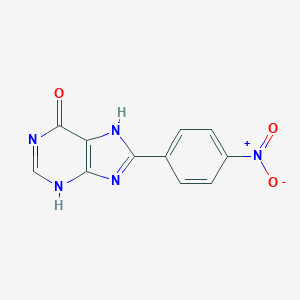

3-Benzoylpicolinic acid is a chemical compound with the molecular formula C13H9NO3 . It is an endogenous metabolite of L-tryptophan (TRP) that has been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects within the body .

Synthesis Analysis

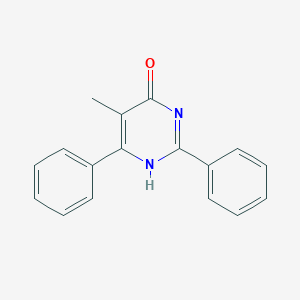

The synthesis of 3-Benzoylpicolinic acid has been studied in the context of its anticancer activity and cytotoxicity. For instance, it has been used in the formation of a novel ruthenium complex, [Ru(bpy)2(bzpic)2]2+, where bpy = 2,2ʹ-bipyridine and bzpic = 3-Benzoylpicolinic acid .

Molecular Structure Analysis

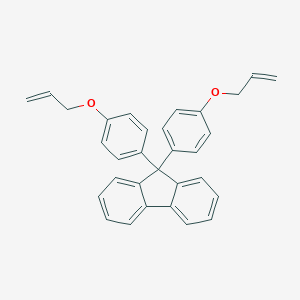

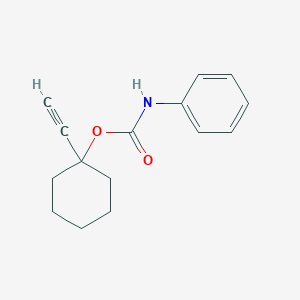

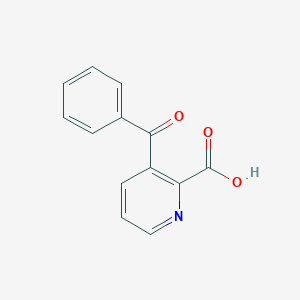

The molecular structure of 3-Benzoylpicolinic acid consists of a benzoyl group attached to the 3-position of a picolinic acid molecule . The molecular weight of 3-Benzoylpicolinic acid is 227.21 g/mol .

Physical and Chemical Properties Analysis

3-Benzoylpicolinic acid has a molecular weight of 227.21 g/mol, a monoisotopic mass of 227.058243 Da, and a complexity of 297 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .

Applications De Recherche Scientifique

Activités anticancéreuses

L'acide 3-benzoylpicolinique, en tant que dérivé de l'acide picolinique, a été étudié pour ses activités anticancéreuses potentielles in vitro . Par exemple, les complexes de rhénium (I) tricarbonyle de l'acide picolinique et ses dérivés complexes fluorés ont montré des résultats prometteurs contre les cellules cancéreuses du poumon . L'un des complexes, fac- [Re (Pico) (CO) 3 (H 2 O)], s'est avéré toxique avec des valeurs LC 50 respectives de 9,0±0,9, 15,8±4,9 (SI=0,570) et 20,9±0,8 (SI=0,430) μg/mL . Cela suggère que l'this compound pourrait être utilisé dans le développement de nouveaux médicaments anticancéreux.

Développement de capteurs rapides

L'acide picolinique, un métabolite clé présent dans l'acide aminé tryptophane, a été impliqué dans divers troubles de la santé mentale . En tant que tel, il y a eu un intérêt pour le développement d'un capteur rapide pour détecter l'acide picolinique . Un capteur électrochimique basé sur des polymères à empreintes moléculaires (MIPs) a été développé, capable de détecter rapidement et sélectivement l'acide picolinique . Ce capteur a un potentiel significatif pour une utilisation dans la détection rapide et sélective de l'acide picolinique par analyse électrochimique .

Rôle dans les troubles de la santé mentale

L'acide picolinique a été bien étudié pour son rôle important dans les troubles de la santé mentale . Il a été associé à des conditions telles que la dépression majeure et d'autres problèmes de santé mentale . Par conséquent, l'this compound, en tant que dérivé de l'acide picolinique, pourrait potentiellement être utilisé dans l'étude et le traitement de ces troubles.

Marques de diagnostic ou biomarqueurs

Le développement de méthodes analytiques fiables capables de détecter et de quantifier sélectivement l'acide picolinique dans les échantillons biologiques à des concentrations typiques est de la plus haute importance<a aria-label="2: " data-citationid="a9327cc4-72b8-2c10-b014-b42ae7

Safety and Hazards

Mécanisme D'action

Target of Action

3-Benzoylpicolinic acid is a derivative of picolinic acid . Picolinic acid primarily targets zinc finger proteins (ZFPs) . ZFPs play a crucial role in viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

As a therapeutic agent, 3-Benzoylpicolinic acid, like picolinic acid, works by binding to zinc finger proteins (ZFPs). This binding changes their structures and disrupts zinc binding, thereby inhibiting function . This interaction with ZFPs affects both viral replication and normal cell functions .

Biochemical Pathways

It plays a key role in zinc transport

Result of Action

Picolinic acid has been shown to be an anti-viral in vitro and in vivo . Given that 3-Benzoylpicolinic acid shares a similar mechanism of action, it may also exhibit anti-viral properties.

Analyse Biochimique

Biochemical Properties

It is known that picolinic acid, a related compound, plays a key role in zinc transport This suggests that 3-Benzoylpicolinic acid may also interact with enzymes, proteins, and other biomolecules in a similar manner

Cellular Effects

Related compounds such as picolinic acid have been shown to exhibit antiviral activity against enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus . This suggests that 3-Benzoylpicolinic acid may also influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that picolinic acid, a related compound, inhibits enveloped virus entry by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis . It is possible that 3-Benzoylpicolinic acid exerts its effects at the molecular level through similar mechanisms.

Propriétés

IUPAC Name |

3-benzoylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-12(9-5-2-1-3-6-9)10-7-4-8-14-11(10)13(16)17/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERHKEWRHQIXFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352454 | |

| Record name | 3-Benzoylpicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64362-32-9 | |

| Record name | 3-Benzoylpicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Benzoylpyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3-Benzoylpicolinic acid interesting for anticancer research?

A1: While 3-Benzoylpicolinic acid itself hasn't been extensively studied for its direct anticancer properties, its incorporation into metal complexes, particularly with ruthenium, shows promise. [] In the study by [], 3-Benzoylpicolinic acid acts as a ligand, binding to a ruthenium(II)-bipyridine center to form the complex [Ru(bpy)2(bzpic)2]2+ (bpy = 2,2ʹ-bipyridine and bzpic = 3-Benzoylpicolinic acid). This complex exhibited promising in vitro antiproliferative activity against the SK-MEL-28 melanoma cell line. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.